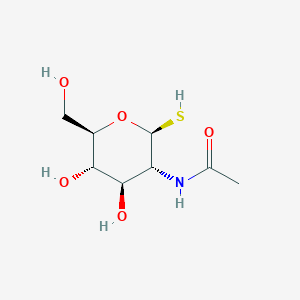
Antifungal agent 76
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 76 is a broad-spectrum antifungal compound known for its efficacy against a variety of fungal pathogens. It has a molecular formula of C17H20O2 and a molecular weight of 256.34 g/mol . This compound is particularly noted for its ability to disrupt fungal cell membranes, making it a valuable tool in the study and treatment of fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 76 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antifungal properties. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be further diluted or modified depending on the desired application.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at low temperatures, preferably under nitrogen, to maintain its stability over extended periods .
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: Functional groups in this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Applications De Recherche Scientifique
Antifungal agent 76 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell membrane integrity and the effects of membrane disruption on fungal viability.
Medicine: Investigated for its potential use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces .
Mécanisme D'action
The primary mechanism of action of antifungal agent 76 involves the disruption of fungal cell membrane integrity. This is achieved through binding to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and eventual cell death . The compound also interferes with the synthesis of ergosterol, further compromising the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Antifungal agent 76 can be compared with other antifungal agents such as:
Posaconazole: A triazole antifungal with a broader spectrum of activity but a more complex structure.
Fluconazole: Another triazole antifungal, but with a narrower spectrum of activity and higher resistance rates.
Amphotericin B: A polyene antifungal that also targets ergosterol but is associated with higher toxicity.
Uniqueness: this compound is unique in its ability to disrupt fungal cell membranes effectively while maintaining a relatively simple structure compared to other antifungal agents. Its broad-spectrum activity and potential for modification make it a valuable compound in antifungal research and development .
Propriétés
Formule moléculaire |
C17H20O2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
5-(4-pentylphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12,18-19H,2-5H2,1H3 |
Clé InChI |
PASRRHHNIKADHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


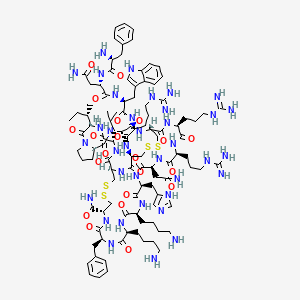

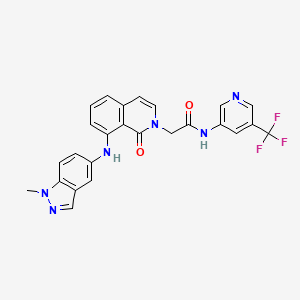
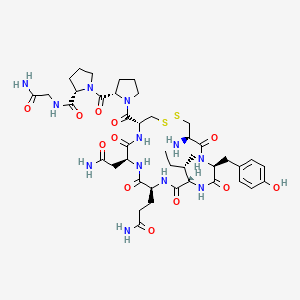
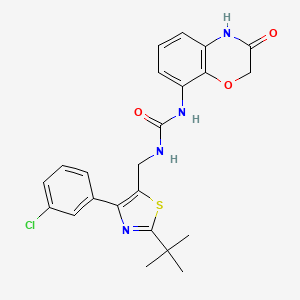

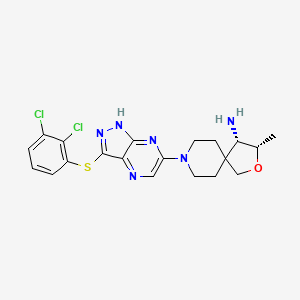

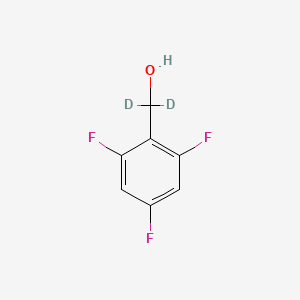


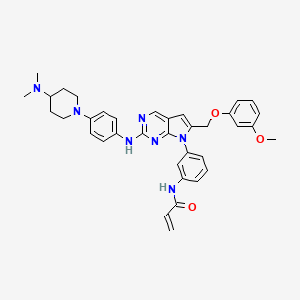
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
